molecular formula C20H17N3O4S B11450880 3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11450880
M. Wt: 395.4 g/mol
InChI Key: NNAGDMXVSUIMLR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a pyrimido[2,1-b][1,3]benzothiazole core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide
  • 3,4-DIMETHOXY-N’-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)BENZOHYDRAZIDE
  • N-(2-methyl-3-oxodec-8-enoyl)-2

Uniqueness

What sets 3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide apart from similar compounds is its unique pyrimido[2,1-b][1,3]benzothiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(8-methyl-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C20H17N3O4S/c1-11-4-6-14-17(8-11)28-20-21-10-13(19(25)23(14)20)22-18(24)12-5-7-15(26-2)16(9-12)27-3/h4-10H,1-3H3,(H,22,24)

InChI Key

NNAGDMXVSUIMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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